

An In-depth Technical Guide to Z-Hyp-OMe: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Hyp-OMe

Cat. No.: B554447

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Z-Hyp-OMe** (N-Benzyloxycarbonyl-4-trans-hydroxy-L-proline methyl ester), a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. Its unique structural features make it a valuable component in the synthesis of complex molecules, including peptidomimetics and collagen analogs.

Core Chemical Identity

Z-Hyp-OMe is a derivative of the non-essential amino acid hydroxyproline. The designation "Z" refers to the benzyloxycarbonyl protecting group attached to the amine, while "OMe" indicates a methyl ester at the carboxylic acid terminus. The "Hyp" denotes the hydroxyproline core.

Key Identifiers:

- Full Chemical Name: N-Benzyloxycarbonyl-4-trans-hydroxy-L-proline Methyl Ester
- Common Synonyms: **Z-Hyp-OMe**, Cbz-Hyp-OMe, Z-L-Hyp-OMe[1]
- CAS Number: 64187-48-0[1]
- Molecular Formula: C₁₄H₁₇NO₅[1]
- IUPAC Name: 1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate[1]

- SMILES String: COC(=O)[C@@H]1C--INVALID-LINK--O[1]

2D Chemical Structure of **Z-Hyp-OMe**

Physicochemical Properties

The physicochemical properties of **Z-Hyp-OMe** are crucial for its application in synthesis, influencing its solubility, reactivity, and handling.

Property	Value
Molecular Weight	279.29 g/mol
Topological Polar Surface Area (TPSA)	76.1 Å ²
LogP (Octanol-Water Partition Coefficient)	1.1
Hydrogen Bond Acceptors	5
Hydrogen Bond Donors	1
Rotatable Bonds	3
Purity	Typically ≥97%

Data sourced from PubChem and commercial supplier specifications.[\[1\]](#)

Experimental Protocols

Synthesis of **Z-Hyp-OMe**

A common method for the synthesis of **Z-Hyp-OMe** involves the esterification of N-benzyloxycarbonyl-4-trans-hydroxy-L-proline.

Materials:

- N-benzyloxycarbonyl-4-trans-hydroxy-L-proline
- Methanol (MeOH)
- Concentrated Sulfuric Acid (H₂SO₄)

- 1N Sodium Hydroxide (NaOH) solution
- Ethyl acetate
- Aqueous Sodium Chloride solution (brine)
- Magnesium Sulfate (MgSO₄)

Procedure:

- Dissolve N-benzyloxycarbonyl-4-trans-hydroxy-L-proline (138 g) in methanol (1380 ml).
- Carefully add concentrated sulfuric acid (9.92 g) to the solution.
- Reflux the resulting mixture for 2 hours.
- After cooling, neutralize the reaction mixture with a 1N aqueous sodium hydroxide solution.
- Remove the methanol from the mixture via rotary evaporation.
- Dilute the residue with ethyl acetate.
- Wash the organic layer with an aqueous sodium chloride solution.
- Dry the organic layer over magnesium sulfate.
- Filter to remove the drying agent and concentrate the solvent to yield trans-1-benzyloxycarbonyl-4-hydroxy-L-proline methyl ester (**Z-Hyp-OMe**).

This protocol is adapted from a known synthetic method.

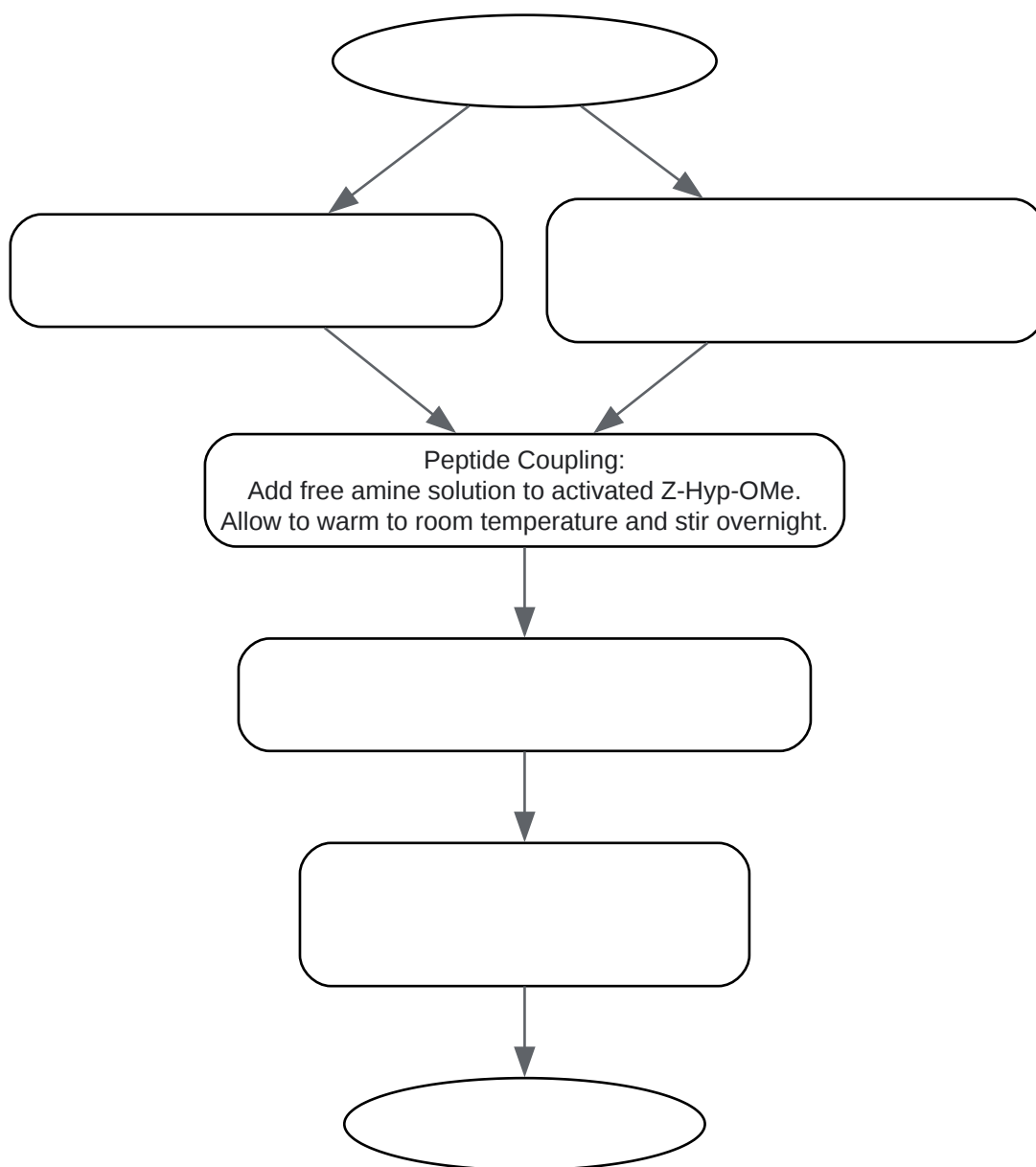
Application in Solution-Phase Peptide Synthesis (SPPS)

Z-Hyp-OMe is a valuable building block in peptide synthesis. The Z-group provides protection for the amine, which can be removed under specific conditions, allowing for the stepwise addition of amino acids to build a peptide chain. The following is a representative workflow for the coupling of a Z-protected amino acid in solution-phase synthesis.

Materials:

- **Z-Hyp-OMe**
- Amino acid or peptide ester hydrochloride (the incoming amino acid)
- N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
- 1-Hydroxybenzotriazole (HOBt)
- Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- 1 M Hydrochloric acid (HCl)
- Saturated Sodium Bicarbonate solution (NaHCO₃)
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)

Workflow:



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References

- 1. chemimpex.com [chemimpex.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to Z-Hyp-OMe: Structure, Synthesis, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554447#what-is-z-hyp-ome-chemical-structure\]](https://www.benchchem.com/product/b554447#what-is-z-hyp-ome-chemical-structure)

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